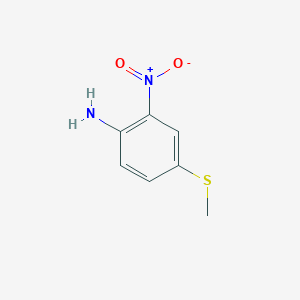

4-(Methylsulfanyl)-2-nitroaniline

描述

Contextualization within Substituted Nitroaniline Derivatives

4-(Methylsulfanyl)-2-nitroaniline belongs to the broader family of substituted nitroanilines. These are derivatives of aniline (B41778) that contain a nitro group (-NO2) on the benzene (B151609) ring. fiveable.me The position of the nitro group and the nature of other substituents, such as the methylsulfanyl group (-SCH3) in this case, significantly influence the molecule's chemical reactivity, physical properties, and potential applications. fiveable.me

Substituted nitroanilines are crucial intermediates in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and other specialty chemicals. fiveable.megoogle.com The presence of both an amino group (-NH2) and a nitro group allows for a variety of chemical reactions. The nitro group is electron-withdrawing, which can activate the aromatic ring for certain types of reactions, while the amino group can be readily modified or participate in reactions like diazotization. wikipedia.org The specific placement of these groups, along with the methylsulfanyl substituent, in this compound creates a unique electronic and steric environment, setting it apart from other isomers and derivatives.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

In the realm of organic synthesis, this compound serves as a valuable building block. Its functional groups can be selectively targeted to create more complex molecules. For instance, the nitro group can be reduced to an amine, and the methylsulfanyl group can potentially undergo oxidation to form a methylsulfinyl or methylsulfonyl group, further expanding the synthetic possibilities. evitachem.comsmolecule.com These transformations are fundamental in creating novel molecular scaffolds for various applications.

The field of medicinal chemistry has also taken an interest in nitroaniline derivatives. While specific research on the medicinal applications of this compound is still emerging, related compounds have been investigated for their potential biological activities. smolecule.com The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a lead compound for the development of new therapeutic agents. For example, some nitroaniline derivatives have been explored for their potential in developing new drugs. osti.gov

Overview of Current Research Trajectories and Interdisciplinary Implications

Current research on this compound and its derivatives is multifaceted. Synthetic chemists are exploring more efficient and environmentally friendly methods for its preparation. google.compatsnap.com This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. patsnap.com

Furthermore, materials science is another area where this compound could have an impact. The electronic properties conferred by the nitro and methylsulfanyl groups make it a candidate for investigation in the development of new organic materials with specific optical or electronic properties. osti.gov The study of its crystal structure and intermolecular interactions is crucial for understanding how it can be incorporated into larger, functional materials. smolecule.com

The interdisciplinary nature of this research is evident, bridging organic synthesis, medicinal chemistry, and materials science. As our understanding of the fundamental properties and reactivity of this compound deepens, its potential applications across these and other scientific fields are expected to grow.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23153-09-5 | guidechem.comchemicalbook.com |

| Molecular Formula | C7H8N2O2S | guidechem.comchemicalbook.com |

| Molecular Weight | 184.22 g/mol | guidechem.comchemicalbook.com |

| Boiling Point | 343.4±27.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.4±0.1 g/cm³ | chemsrc.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFOZCFJVOGQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447200 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23153-09-5 | |

| Record name | 4-(Methylsulfanyl)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies of 4 Methylsulfanyl 2 Nitroaniline and Its Chemical Analogues

Advanced Synthetic Strategies for the Core Structure and its Derivatization

The synthesis of 4-(methylsulfanyl)-2-nitroaniline and its analogues is crucial for their application in various fields, including the development of pharmaceuticals and materials. Researchers have explored diverse synthetic strategies to improve efficiency, scalability, and sustainability. These methods range from traditional multi-step protocols to modern technologies like continuous flow reactors and microwave-assisted synthesis.

Multi-Step Synthesis Protocols and Reaction Optimization

The preparation of this compound and its derivatives often involves multi-step synthetic sequences. A common approach begins with a readily available starting material, such as p-toluidine (B81030), and proceeds through a series of reactions including amino group protection, nitration, and functional group interconversion. chemicalbook.com

For instance, a synthesis of 4-methyl-2-nitroaniline (B134579) starts with the protection of the amino group of 4-methylaniline with ethyl chloroformate to form N-(p-toluene) ethyl carbamate. This is followed by nitration using a nitrating agent like tert-butyl nitrite (B80452) with a palladium acetate (B1210297) catalyst. The final step involves hydrolysis under acidic conditions to yield the target product. chemicalbook.com Reaction optimization is critical in these multi-step sequences to maximize yields and minimize by-products. This can involve adjusting reaction times, temperatures, and the choice of catalysts and solvents. For example, in the synthesis of 4-methyl-2-nitroaniline, monitoring the reaction with techniques like TLC helps determine the optimal reaction time. chemicalbook.compatsnap.com

Another example is the synthesis of 2-methyl-4-nitroaniline (B30703), where o-toluidine (B26562) is first acetylated, then nitrated, and finally hydrolyzed to give the desired product. chemicalbook.com The optimization of this process involves carefully controlling the temperature and reaction time at each step to achieve a satisfactory yield. chemicalbook.com

A patented method for producing 4-propylthio-2-nitroaniline involves a two-step process starting from o-nitroaniline. The first step is a condensation reaction with disulfur (B1233692) dichloride, followed by an alkylation reaction with chloropropane to yield the final product. This method is noted for its use of low-cost raw materials and a simple production process. google.com

Table 1: Multi-Step Synthesis Examples

| Target Compound | Starting Material | Key Steps | Overall Yield | Reference |

| 4-Methyl-2-nitroaniline | 4-Methylaniline | Amino protection, Nitration, Hydrolysis | 80% (isolated yield of intermediate) | chemicalbook.com |

| 2-Methyl-4-nitroaniline | o-Toluidine | Acetylation, Nitration, Hydrolysis | 55.9% | chemicalbook.com |

| 4-Propylthio-2-nitroaniline | o-Nitroaniline | Condensation, Alkylation | 96.77% | google.com |

| 4-Methoxy-2-nitroaniline (B140478) | N-benzenesulfonyl-4-methoxyaniline | Nitration, Deprotection | Not specified | patsnap.com |

Continuous Flow Reactor Technology in Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of nitroaromatic compounds, including analogues of this compound. beilstein-journals.orgnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic reactions like nitration. beilstein-journals.orgnih.govacs.org This technology minimizes the accumulation of hazardous intermediates, enhancing the safety of the process. acs.org

A patented method for synthesizing 4-methoxy-2-nitroaniline utilizes a continuous flow reactor for a three-step process: acetylation of 4-methoxyaniline, nitration of the intermediate, and subsequent hydrolysis. google.com This approach boasts high reaction speed, reduced by-products, and improved heat and mass transfer efficiency, leading to higher selectivity, yield, and purity. google.com

The synthesis of m-nitrothioanisole, an analogue, has been successfully demonstrated in a continuous-flow process. The method involves the diazotization of m-nitroaniline, followed by azo-coupling with sodium thiomethoxide and subsequent dediazoniation. The use of a biphasic flow system in the azo-coupling step was shown to inhibit the formation of side products. acs.org

The scalability of flow synthesis is a significant advantage. osti.gov For instance, a continuous flow process for the acetylation and nitration of 4-fluoro-2-methoxyaniline (B49241) was developed to enable a smooth scale-up for the production of a key building block for a pharmaceutical. acs.org

Table 2: Continuous Flow Synthesis of Nitroaromatic Compounds

| Product | Starting Material | Reaction Type | Key Advantages | Reference |

| 4-Methoxy-2-nitroaniline | 4-Methoxyaniline | Acetylation, Nitration, Hydrolysis | High speed, high selectivity, improved safety | google.com |

| m-Nitrothioanisole | m-Nitroaniline | Diazotization, Azo-coupling, Dediazoniation | Minimized hazardous intermediates, scalability | acs.org |

| 2-Fluoro-4-methoxy-5-nitroaniline | 4-Fluoro-2-methoxyaniline | Acetylation, Nitration | Scalability, improved safety and quality | acs.org |

| Primary Amines | Nitro compounds | Reduction | Metal-free, efficient | beilstein-journals.org |

| Nitrofuran Pharmaceuticals | Furfural | Nitration | Safe, robust, high reproducibility | uliege.be |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, including the synthesis of substituted anilines and related compounds. mdpi.comnih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org

A novel microwave-assisted method has been reported for the synthesis of anilines and phenols from activated aryl halides without the need for transition metals, ligands, or organic solvents. nih.govtandfonline.com This approach utilizes aqueous ammonium (B1175870) hydroxide (B78521) or lithium hydroxide under microwave irradiation, offering a more environmentally friendly alternative for producing important pharmaceutical building blocks. nih.govtandfonline.com The nitro group has been shown to be crucial for achieving full conversion in these reactions. nih.govtandfonline.com

The synthesis of substituted anilides of quinaldic acid has also been achieved through a one-step, microwave-assisted direct amidation of an acid or ester with substituted anilines. mdpi.comnih.gov This efficient method was optimized to produce a series of anilides in good yields. mdpi.com

Furthermore, microwave irradiation has been successfully employed for the esterification of nitro-substituted anthranilic acids, demonstrating the potential for simple and inexpensive production of anthranilate esters. researchgate.net This technique has also been applied to the synthesis of highly sulfated mannuronate glycans, overcoming challenges associated with electrostatic repulsion. nih.gov

Table 3: Microwave-Assisted Synthesis of Anilines and Derivatives

| Product Type | Starting Materials | Key Features | Reference |

| Anilines and Phenols | Activated aryl halides | Catalyst-free, solvent-free, rapid | nih.govtandfonline.com |

| Substituted Anilides | Quinaldic acid/ester, substituted anilines | One-step, direct amidation | mdpi.comnih.gov |

| 2-Anilinopyrimidines | 2-Chloro-4,6-dimethylpyrimidine, anilines | Efficient, significant substituent impact | rsc.org |

| Anthranilate Esters | Nitro-substituted anthranilic acids | Environmentally friendly, scalable | researchgate.net |

Sustainable and Green Chemistry Approaches in Production

The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact and enhance safety. nih.gov This involves the use of less hazardous reagents, environmentally benign solvents, and more efficient reaction conditions.

A preparation method for 4-methoxy-2-nitroaniline has been developed that aligns with green chemistry principles. This route involves the nitration of N-benzenesulfonyl-4-methoxyaniline with copper nitrate (B79036) trihydrate in the presence of pyridine (B92270), followed by deprotection. This method is described as having mild reaction conditions and a simple work-up, reducing the environmental problems associated with traditional nitration reactions. patsnap.com

The use of microwave-assisted synthesis without organic solvents, as described for the preparation of anilines and phenols, is another significant step towards greener chemical production. nih.govtandfonline.com This approach not only eliminates the need for potentially harmful solvents but also reduces reaction times and energy consumption. tandfonline.com

The development of biodegradation pathways for nitroaromatic compounds is also a key area of research for environmental remediation. nih.govcswab.org Microorganisms have evolved to utilize these compounds as sources of carbon, nitrogen, and energy, offering a sustainable approach to managing contamination. nih.govresearchgate.net

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involved in the synthesis and modification of this compound is essential for optimizing reaction conditions and predicting product outcomes.

Nucleophilic Substitution Reactions Involving the Methylsulfanyl Group

The methylsulfanyl group in this compound can participate in nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nitro group on the aromatic ring. The nitro group activates the ring towards nucleophilic attack, but its position relative to the methylsulfanyl group is critical.

In a related system, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines led to an unexpected nitro-group migration product in addition to the expected nucleophilic substitution product. clockss.org This highlights the complex reactivity of nitro-substituted aromatic compounds. The study found that the nitro-group migration was favored in polar aprotic solvents. clockss.org

While direct nucleophilic substitution on the methylsulfanyl group of this compound is not extensively documented, the reactivity of the aromatic ring to nucleophilic aromatic substitution (SNAAr) is a key consideration. The presence of the nitro group in the ortho position to the amino group and para to the methylsulfanyl group significantly influences the electronic properties of the ring, making it susceptible to attack by strong nucleophiles at specific positions. The electron-withdrawing nature of the nitro group is a prerequisite for successful nucleophilic aromatic substitution on aryl halides. nih.govtandfonline.com

Electron-Withdrawing Group Influence on Reaction Pathways

The presence of strong electron-withdrawing groups, such as the nitro (–NO2) and methylsulfonyl (–SO2CH3) groups, profoundly impacts the reactivity of the aromatic ring. In compounds like 2-(methylsulfonyl)-4-nitroaniline, both substituents are meta-directing due to their potent electron-withdrawing nature. smolecule.com This deactivates the ring towards electrophilic attack and directs incoming electrophiles to positions that maximize charge stabilization. smolecule.com The combined deactivating effect of these groups can inhibit certain reactions; for instance, the presence of a strong electron-withdrawing nitro group has been observed to inhibit the photo-reactivity in some aniline (B41778) derivatives. researchgate.net

In the context of nucleophilic aromatic substitution (ArSN), the electron-withdrawing groups play a crucial role in activating the ring for attack by a nucleophile. uj.edu.pl For example, in the synthesis of 4,5-dialkoxy-2-nitroanilines, the presence of a nitro group is essential for the transetherification reaction to proceed. uj.edu.pl The absence of an activating group, such as an alkoxy group at the C-4 position, can significantly lower the reaction yield. uj.edu.pl

Reductive Chemistry of the Nitro Moiety

The reduction of the nitro group in nitroanilines is a fundamental transformation that can lead to a variety of products depending on the reaction conditions and the presence of other functional groups.

Formation and Reactivity of Nitroso and N-Sulfonyl Hydroxylamine (B1172632) Intermediates

The reduction of a nitro group typically proceeds through a series of intermediates. While the direct observation of nitroso and N-sulfonyl hydroxylamine intermediates for this compound is not explicitly detailed in the provided search results, the general mechanism of nitro group reduction involves the formation of a nitroso (-NO) species, followed by a hydroxylamine (-NHOH), and finally the amine (-NH2). The specific reactivity and stability of these intermediates would be influenced by the electronic environment of the aromatic ring.

Reductive Coupling Reactions with Nucleophiles

Information regarding specific reductive coupling reactions of this compound with nucleophiles is not available in the provided search results. However, the reduction of the nitro group to an amine is a common synthetic step.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. total-synthesis.comlibretexts.org

In the case of substituted anilines, the directing effects of the substituents determine the position of incoming electrophiles. Activating groups, which donate electron density to the ring, are typically ortho- and para-directors. libretexts.org Conversely, deactivating groups, which withdraw electron density, are generally meta-directors, with the exception of halogens which are deactivating but ortho-, para-directing. libretexts.org

For a molecule like this compound, the amino group (-NH2) is a strong activating group and an ortho-, para-director. The methylsulfanyl group (-SCH3) is also generally considered to be an ortho-, para-director, although its activating/deactivating nature can be more complex. The nitro group (-NO2) is a strong deactivating group and a meta-director. The interplay of these groups will dictate the regioselectivity of any further electrophilic substitution. For instance, in the nitration of p-toluidine (4-methylaniline), the amino group directs the incoming nitro group to the position ortho to it. sigmaaldrich.com Similarly, in the nitration of 2-aminoanisole, the amino and methoxy (B1213986) groups direct the incoming nitro group. google.com

Computational methods, such as the RegioSQM method, can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions by identifying the most nucleophilic centers in the molecule. rsc.org

Catalytic Reactions for Selective Functionalization

Catalytic methods offer powerful tools for the selective functionalization of complex molecules.

Palladium-Catalyzed Tsuji-Trost Allylation

The Tsuji-Trost reaction is a versatile palladium-catalyzed substitution reaction that involves the reaction of a nucleophile with a substrate containing a leaving group in an allylic position. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a π-allylpalladium complex. wikipedia.orgyoutube.com This methodology is widely used for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.org

While a specific application of the Tsuji-Trost allylation to this compound was not found, the amino group of aniline derivatives can act as a nucleophile in this reaction. The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity. organic-chemistry.org The mechanism involves the coordination of the palladium(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgyoutube.com The nucleophile then attacks the allyl group, regenerating the palladium(0) catalyst. youtube.com The nature of the nucleophile ("hard" vs. "soft") can influence the reaction pathway. organic-chemistry.org

Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH2 (Amino) | Activating | Ortho, Para |

| -SCH3 (Methylsulfanyl) | Activating | Ortho, Para |

| -NO2 (Nitro) | Deactivating | Meta |

| -SO2CH3 (Methylsulfonyl) | Deactivating | Meta |

| -OH (Hydroxyl) | Activating | Ortho, Para |

| -OCH3 (Methoxy) | Activating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| Halogens (-F, -Cl, -Br, -I) | Deactivating | Ortho, Para |

| -CN (Cyano) | Deactivating | Meta |

| -C(O)R (Acyl) | Deactivating | Meta |

Other Transition Metal-Mediated Transformations

The functionalization of the this compound scaffold can be achieved through various transition metal-catalyzed reactions, which offer powerful tools for forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These methods often provide high efficiency and selectivity where classical methods may fall short.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern C-N cross-coupling chemistry, enabling the formation of aryl amines from aryl halides or triflates. wikipedia.orgrug.nl While the direct amination of an unactivated C-H bond on the this compound ring is challenging, the reaction is highly applicable to a halogenated precursor. For instance, a bromo- or iodo-substituted analogue could be coupled with a wide range of primary or secondary amines using a palladium catalyst, typically with a sterically hindered phosphine (B1218219) ligand like X-Phos. beilstein-journals.org Remarkably, recent advancements have even demonstrated the Buchwald-Hartwig amination of nitroarenes, where the nitro group itself acts as a leaving group. nih.govresearchgate.net This groundbreaking method, using palladium catalysts with specialized dialkyl(biaryl)phosphine ligands, could theoretically be applied to couple this compound directly with various amines, displacing the nitro group in a C-N bond forming reaction. nih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic copper-mediated coupling method traditionally used for synthesizing symmetrical biaryls. organic-chemistry.org Its modern variant, the Ullmann condensation, is a versatile tool for creating C-N, C-O, and C-S bonds by coupling aryl halides with amines, alcohols, and thiols, respectively. wikipedia.org This reaction typically requires a copper(I) catalyst, often with a ligand such as phenanthroline, and can be used to synthesize a variety of analogues from a halogenated derivative of this compound.

Denitrative Cross-Coupling Reactions: Beyond the Buchwald-Hartwig amination, the nitro group can be targeted in other transition-metal-catalyzed cross-coupling reactions. The C–NO₂ bond, while strong, can be activated by catalysts. For example, rhodium complexes have been shown to catalyze the denitrative C-O bond formation between nitroarenes and arylboronic acids. acs.org This offers a pathway to synthesize diaryl ether derivatives directly from this compound.

Catalytic Hydrogenation: The selective reduction of the nitro group to an amine is a critical transformation, often serving as a prelude to further derivatization. While classical methods using metals like tin or iron in acidic media are common, transition metal catalysis offers a cleaner and more efficient alternative. Supported gold nanoparticles (e.g., Au/TiO₂) have demonstrated high chemoselectivity for the hydrogenation of nitro groups, leaving other functional groups intact. nih.gov Similarly, catalysts based on Raney Nickel are effective for converting nitroaromatics like nitrobenzene (B124822) into their corresponding anilines. acs.org This transformation converts this compound into 4-(methylsulfanyl)benzene-1,2-diamine, a key precursor for heterocyclic synthesis.

Table 1: Overview of Potential Transition Metal-Mediated Transformations

| Reaction Type | Catalyst System (Example) | Substrate | Product Type | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos | Halogenated Analogue + Amine | Aryl Amine Analogue | beilstein-journals.org |

| Denitrative Amination | Pd / BrettPhos | This compound + Amine | Diamine Derivative | researchgate.net |

| Ullmann Condensation | CuI / Phenanthroline | Halogenated Analogue + Amine/Alcohol | Aryl Amine/Ether Analogue | wikipedia.org |

| Denitrative Etherification | RhCl(PPh₃)₃ | This compound + Arylboronic Acid | Diaryl Ether Derivative | acs.org |

| Selective Nitro Reduction | Au/TiO₂ | This compound | 4-(Methylsulfanyl)benzene-1,2-diamine | nih.gov |

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Many of its reactions, particularly substitutions at the aromatic ring, proceed via the Nucleophilic Aromatic Substitution (SNA_r) mechanism.

The SNA_r mechanism is fundamentally different from SN1 and SN2 reactions. It is characterized by the initial attack of a nucleophile on the electron-deficient aromatic ring, which is activated by the presence of strong electron-withdrawing groups like the nitro group. masterorganicchemistry.com The presence of the nitro group at the ortho position to the amino group and para to the methylsulfanyl group makes the ring susceptible to nucleophilic attack. The rate-determining step is typically the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. youtube.comnih.gov This step involves the temporary loss of aromaticity, which represents a significant energy barrier. youtube.com The reaction is completed by the departure of a leaving group, which restores the aromaticity of the ring.

The rate of SNA_r reactions is highly dependent on:

The strength of the nucleophile.

The nature of the leaving group. In contrast to SN1/SN2 reactions, fluoride (B91410) is often the best leaving group in SNA_r because its high electronegativity strongly polarizes the carbon atom, making it more susceptible to attack. masterorganicchemistry.com

The number and position of electron-withdrawing groups. The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comyoutube.com

The substituents on the ring play a crucial role in stabilizing this transition state:

-NO₂ (Nitro group): As a powerful electron-withdrawing group, it delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy. youtube.com

-SCH₃ (Methylsulfanyl group): This group is generally considered electron-donating through resonance but can exhibit electron-withdrawing inductive effects. Its position at C4 (para to the nitro group's typical activation site and meta to the amino group) means its electronic influence on a substitution reaction would depend on the specific position of attack.

Computational chemistry can model the potential energy surface of these reactions, calculating properties like total energy, heat of formation, and the energies of frontier molecular orbitals (HOMO and LUMO) to predict reactivity. researchgate.netresearchgate.net In some cases, depending on the reactants and conditions, the Meisenheimer complex may not be a true intermediate but rather a transition state itself, indicating a concerted (cSNA_r) mechanism. nih.gov

The Hammett equation provides a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds in a given reaction series. wikipedia.org It establishes a linear free-energy relationship described by the equation:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reference unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org

A Hammett plot is generated by plotting log(k/k₀) against σ for a series of meta- and para-substituted compounds. The slope of this plot gives the ρ value. The sign and magnitude of ρ provide insight into the reaction mechanism: psgcas.ac.in

Positive ρ: The reaction is accelerated by electron-withdrawing groups (which have positive σ values). This indicates that negative charge is building up in the transition state, or positive charge is being lost. Nucleophilic aromatic substitution reactions typically have large, positive ρ values.

Negative ρ: The reaction is accelerated by electron-donating groups (negative σ values). This implies a buildup of positive charge in the transition state.

For a reaction series based on this compound, one could synthesize derivatives with various substituents at the 5-position and measure their reaction rates with a common nucleophile. A Hammett plot of this data would be expected to yield a positive ρ value, confirming that the rate-determining step involves the attack of the nucleophile and the accumulation of negative charge on the aromatic ring, which is stabilized by electron-withdrawing substituents. A non-linear Hammett plot can indicate a change in the rate-determining step or the reaction mechanism across the series of substituents. researchgate.net

Table 2: Interpreting Hammett ρ Values in Aromatic Reactions

| ρ Value | Interpretation | Example Reaction Type |

| Large Positive (> +1) | Reaction is highly sensitive to substituents; significant negative charge develops in the transition state. | Nucleophilic Aromatic Substitution (SNA_r) |

| Small Positive (0 to +1) | Reaction is less sensitive; small negative charge develops or is stabilized near the ring. | Benzoic acid dissociation |

| Zero | Reaction rate is not influenced by electronic effects of meta/para substituents. | - |

| Negative | Positive charge develops in the transition state; reaction is favored by electron-donating groups. | Electrophilic Aromatic Substitution (EAS) |

Synthesis of Structurally Related Derivatives and Heterocyclic Compounds

The this compound core is a valuable starting material for the synthesis of more complex molecules, including bioactive sulfonamides and fused heterocyclic systems like benzimidazoles and quinazolines.

Sulfonamides are a critical class of compounds with a wide range of pharmaceutical applications. organic-chemistry.org The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl byproduct. nih.gov

The primary amino group of this compound can be readily acylated with various aliphatic or aromatic sulfonyl chlorides to produce a library of novel sulfonamide derivatives. The reaction is typically straightforward and high-yielding. nih.gov More advanced, modern methods are also available. For example, a copper-catalyzed three-component reaction between a nitroarene, an arylboronic acid, and a sulfur dioxide source like potassium metabisulfite (B1197395) can directly yield sulfonamides. rsc.org

Table 3: Representative Synthesis of Sulfonamide Analogues

| Sulfonyl Chloride Reagent | Resulting Sulfonamide Product Name |

| Benzenesulfonyl chloride | N-(4-(Methylsulfanyl)-2-nitrophenyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | 4-Methyl-N-(4-(methylsulfanyl)-2-nitrophenyl)benzenesulfonamide |

| Methanesulfonyl chloride | N-(4-(Methylsulfanyl)-2-nitrophenyl)methanesulfonamide |

| Thiophene-2-sulfonyl chloride | N-(4-(Methylsulfanyl)-2-nitrophenyl)thiophene-2-sulfonamide |

The synthesis of fused heterocyclic systems requires a bifunctional precursor. The key step in utilizing this compound for this purpose is the chemical reduction of the nitro group to an amine, yielding 4-(methylsulfanyl)benzene-1,2-diamine . This ortho-diamine is a versatile building block.

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, orthoester). ijariie.comnih.gov The reaction with an aldehyde, often catalyzed by an oxidizing agent or an acid, is one of the most common methods. organic-chemistry.orgacs.org For example, reacting 4-(methylsulfanyl)benzene-1,2-diamine with a chosen aldehyde (R-CHO) will lead to the formation of a 2-substituted-5-(methylsulfanyl)-1H-benzimidazole. nih.gov

Quinazoline Synthesis: Quinazolines are another important class of nitrogen-containing heterocycles. organic-chemistry.org Their synthesis often involves the reaction of a 2-amino-substituted aniline with a one-carbon source. Starting from this compound, a synthetic route could involve reduction of the nitro group to an amine, followed by reaction with a suitable cyclizing agent. For instance, reaction of the resulting diamine with carbon disulfide can yield a quinazoline-2-thiol derivative. researchgate.net Alternatively, more complex strategies that begin with the 2-nitroaniline (B44862) precursor can be employed. A base-catalyzed rearrangement of 2H-indazole 1-oxides, which can be prepared from 2-nitrobenzenesulfonamides, is a known route to quinazolines. nih.govnih.gov Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols also provides a pathway to quinazolinones, suggesting that a suitably modified this compound could be used in similar transition metal-catalyzed cyclizations. rsc.org

Formation of Schiff Bases and Related Imine Structures

The formation of a carbon-nitrogen double bond (C=N), a functional group characteristic of imines or Schiff bases, is a cornerstone reaction in organic chemistry. wikipedia.orgisca.me These compounds are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comyoutube.com The reaction involving this compound and its analogs follows this general pathway, which is reversible, often acid-catalyzed, and proceeds via a two-step mechanism. lumenlearning.comeijppr.com

The generally accepted mechanism for Schiff base formation involves two key stages. researchgate.net The first step is the nucleophilic addition of the primary amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.com This attack results in the formation of a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. isca.me The second step is the elimination of a water molecule (dehydration) from the carbinolamine intermediate to form the final imine product. eijppr.com This dehydration step is typically the rate-determining step of the reaction and is facilitated by acid catalysis, which converts the hydroxyl group into a better leaving group, water. lumenlearning.comeijppr.com

Detailed mechanistic studies, including theoretical calculations on substituted anilines, support a two-step process involving the formation of a carbinolamine intermediate and its subsequent dehydration as the rate-determining step. eijppr.com These studies have also proposed the involvement of a six-membered ring transition state, where an auxiliary water molecule can facilitate the necessary proton transfers during the reaction. eijppr.com

While specific studies detailing Schiff base synthesis from this compound are not widely documented, numerous examples exist for structurally related nitroanilines. These reactions illustrate the general conditions and outcomes of such condensations.

| Aniline Reactant | Carbonyl Reactant | Solvent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| m-Nitroaniline | Benzaldehyde | Ethanol | NaOH (2-3 drops), Reflux 4h | (E)-N-benzylidene-3-nitroaniline | isca.me |

| 5-Chloro-2-aminobenzoic acid | 4-Nitrobenzaldehyde | Absolute Ethanol | Glacial Acetic Acid (few drops), Reflux 3h | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.gov |

| p-Phenylenediamine | 4-Nitrobenzaldehyde & 2-Hydroxy-1-naphthaldehyde | Ethanol | Reflux | 1-((E)-(4-(((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol | nih.gov |

| Compound Name | Key Spectroscopic Data | Reference |

|---|---|---|

| 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | FTIR: Presence of azomethine group (-HC=N-). UV-Vis: Confirms aromatic groups. | nih.gov |

| Schiff bases of 2- and 4-chloroanilines with salicylaldehyde | FTIR, UV-Vis, ¹H NMR, ¹³C NMR: Used to confirm the formation of the products. | researchgate.net |

Advanced Spectroscopic Characterization and Quantum Chemical Studies

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Molecular Frameworks

To elucidate the molecular framework of 4-(methylsulfanyl)-2-nitroaniline, ¹H and ¹³C NMR data would be essential.

¹H NMR: A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino and methylsulfanyl groups.

¹³C NMR: A predicted ¹³C NMR spectrum would reveal seven distinct carbon signals: six for the aromatic ring and one for the methyl group. The positions of the signals would provide insight into the electronic environment of each carbon atom. For instance, the carbon atom attached to the nitro group would be significantly downfield, while those attached to the amino and methylsulfanyl groups would be shifted upfield.

A data table for NMR would typically include chemical shifts (δ) in ppm, multiplicity (singlet, doublet, triplet, etc.), coupling constants (J) in Hz, and integration values.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

FT-IR and Raman spectroscopy are complementary techniques used to identify functional groups and analyze molecular vibrations.

FT-IR: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the asymmetric and symmetric stretching vibrations of the nitro group, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-S stretching of the methylsulfanyl group.

Raman: The Raman spectrum would also show these vibrational modes, but with different relative intensities, providing complementary information. For example, the symmetric vibrations of the nitro group and the C-S bond often produce strong Raman signals.

A data table would list the observed vibrational frequencies (in cm⁻¹) from both FT-IR and Raman spectra and their corresponding assignments to specific vibrational modes.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would likely exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of both electron-donating (-NH₂, -SCH₃) and electron-withdrawing (-NO₂) groups on the benzene ring would lead to intramolecular charge transfer (ICT) bands. Studying the spectrum in solvents of varying polarity (solvatochromism) would help to understand the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

A data table would summarize the maximum absorption wavelengths (λmax) in different solvents and their corresponding molar absorptivity (ε) values.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry would be used to determine the accurate molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₇H₈N₂O₂S). The fragmentation pattern in an electron ionization (EI) mass spectrum would provide structural information. Expected fragmentation pathways for nitroanilines often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the substituents.

A data table would list the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions, their relative intensities, and the proposed structures of the fragments.

X-ray Crystallography for Precise Solid-State Structural Determination

Analysis of Molecular Conformation and Dihedral Angles

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and dihedral angles. Key structural parameters of interest for this compound would include the planarity of the benzene ring, the orientation of the nitro, amino, and methylsulfanyl groups with respect to the ring, and the C-S-C bond angle of the methylsulfanyl group. The dihedral angles between the planes of the substituents and the aromatic ring are crucial for understanding steric and electronic effects. Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, would also be revealed.

A data table would present key bond lengths (in Å), bond angles (in degrees), and dihedral angles (in degrees) that define the molecular conformation.

Without access to peer-reviewed studies or database entries containing this specific information for this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Crystal Packing and Intermolecular Interactions

The crystal structures of various nitroaniline derivatives reveal the significant influence of both strong and weak hydrogen bonds, as well as π–π stacking interactions. researchgate.net For instance, in some 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond between the amino and nitro groups leads to the formation of a six-membered chelate ring. This ring then participates in pseudostacked structures with aromatic rings of adjacent molecules. researchgate.net In contrast, 4-nitroaniline (B120555) derivatives often exhibit intermolecular N–H···O hydrogen bonds that result in the formation of hydrogen-bonded dimers or chains. researchgate.net

Supramolecular Architecture and Hydrogen Bonding Networks

The specific and directional nature of hydrogen bonds makes them a primary tool in the construction of predictable supramolecular architectures. rsc.org In the case of nitroaniline derivatives, N–H···O hydrogen bonds are a dominant feature, often leading to the formation of well-defined patterns.

For example, in some C-substituted nitroanilines, molecules are linked by paired N–H···O hydrogen bonds to form chains of rings. researchgate.net These chains can be further interconnected by other weak interactions, such as C–H···O hydrogen bonds, to create more complex structures like molecular ladders. researchgate.net In other isomers, each molecule can act as a donor and acceptor of multiple hydrogen bonds, leading to the formation of extensive two-dimensional sheets. researchgate.net These sheets can be composed of alternating ring motifs of different sizes. researchgate.net The self-organization of these hydrogen-bonded motifs can give rise to novel and intricate supramolecular patterns, including helical structures and ladders formed by the alternating arrangement of different hydrogen-bonding arrays. researchgate.net

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking interactions between aromatic rings are a significant force in the crystal packing of many nitroaniline derivatives. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute to the stabilization of the crystal structure.

In many nitroaniline compounds, π-stacking interactions link molecules in a head-to-tail fashion, often connecting hydrogen-bonded sheets or chains into a three-dimensional framework. mdpi.com The centroid-to-centroid distances between stacked rings are a key parameter in characterizing the strength of these interactions. mdpi.com Additionally, other non-covalent interactions, such as those involving nitro groups and aromatic rings (nitro–π interactions), can play a crucial role in the solid-state structures. researchgate.net The combination of C–H⋯O hydrogen bonds and nitro⋯π(arene) interactions can link molecules into a continuous three-dimensional network. researchgate.net The dispersion energy component is often a major contributor to the stability of these weaker interactions. core.ac.uk

Theoretical and Computational Chemistry Approaches

To gain deeper insights into the properties of this compound, theoretical and computational methods are employed. These approaches complement experimental data and provide a detailed understanding of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov DFT calculations allow for the investigation of various molecular properties and the interplay of different intermolecular forces. researchgate.net This method has been successfully applied to understand the structural and electronic characteristics of various aniline (B41778) derivatives. chemrxiv.org

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable conformation. DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. chemrxiv.org For molecules with conformational flexibility, such as some nitroaniline derivatives, DFT can be used to explore the potential energy surface and identify different stable conformers. mdpi.com The optimized geometry provides the foundation for further analysis of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. DFT calculations are widely used to determine the energies of these orbitals and the HOMO-LUMO gap, providing valuable insights into the molecule's electronic transitions and potential for chemical reactions. chemrxiv.orgchemrxiv.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a crucial tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or poor in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attacks.

In the case of this compound, the MEP surface is expected to show distinct regions of varying potential. Based on analyses of similar molecules like p-nitroanilinium perchlorate, the area around the nitro (NO₂) group would exhibit a strong negative potential (typically colored red or yellow) due to the high electronegativity of the oxygen atoms. researchgate.netnih.gov This region represents the most likely site for an electrophilic attack. Conversely, the amine (NH₂) group's hydrogen atoms would create a region of high positive potential (colored blue), indicating the primary site for nucleophilic interactions. researchgate.net The methylsulfanyl (-SCH₃) group introduces a region of moderate negative potential due to the sulfur atom's lone pairs, potentially influencing intermolecular interactions.

Key Predicted MEP Features for this compound:

Most Negative Region: Oxygen atoms of the nitro group.

Most Positive Region: Hydrogen atoms of the amine group.

Intermediate Regions: The aromatic ring and the sulfur atom of the methylsulfanyl group.

Global Reactivity Parameters (GRPs) and Chemical Softness/Hardness

Global Reactivity Parameters (GRPs) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity and stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-donating amine and methylsulfanyl groups, as well as the benzene ring. The LUMO would likely be centered on the electron-withdrawing nitro group. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Based on studies of related nitroaniline compounds, this compound is predicted to be a molecule with significant charge-transfer character, where the amine and methylsulfanyl groups act as electron donors and the nitro group as a strong electron acceptor. nih.gov This would result in a relatively high electrophilicity index.

Table 1: Predicted Global Reactivity Parameters

| Parameter | Formula | Predicted Characteristic |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating high reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate hardness. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Negative, indicating stability. |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. Theoretical frequency calculations using DFT methods are vital for assigning the observed spectral bands to specific vibrational modes. researchgate.netsigmaaldrich.com

The vibrational spectrum of this compound would be characterized by the distinct vibrations of its functional groups. While a specific experimental spectrum is not available for this analysis, data from analogous compounds like 2-nitroaniline and 4-methyl-2-nitroaniline (B134579) allow for a reliable prediction of the key vibrational modes. sigmaaldrich.com The presence of the methylsulfanyl group would introduce additional characteristic bands.

Table 2: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Predicted Range) | Assignment | Vibrational Mode | Source Analogy |

|---|---|---|---|

| 3400-3500 | N-H stretching | Asymmetric & Symmetric | sigmaaldrich.com |

| 3000-3100 | C-H stretching | Aromatic | researchgate.net |

| 2900-3000 | C-H stretching | Methyl (CH₃) | researchgate.net |

| 1590-1640 | N-H bending | Scissoring | sigmaaldrich.com |

| 1500-1550 | N-O stretching | Asymmetric | sigmaaldrich.com |

| 1300-1350 | N-O stretching | Symmetric | sigmaaldrich.com |

| 1250-1300 | C-N stretching | Aryl-amine | nih.gov |

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. globallabor.com.br While often less accurate than DFT methods that include electron correlation, HF calculations are crucial for providing a baseline understanding of molecular orbitals and electronic structure. For molecules like nitroaniline derivatives, HF calculations, often paired with a basis set like 6-31G(d,p), can effectively model molecular geometry and orbital energies. nih.gov A comparative study using both HF and DFT would reveal the importance of electron correlation on the calculated properties of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, an MD simulation could model its behavior in a solvent or in a condensed phase. Key insights would include:

The stability and dynamics of the intramolecular hydrogen bond between the amine and nitro groups.

The rotational freedom of the methylsulfanyl and nitro groups.

The nature of intermolecular interactions, predicting how molecules would pack in a solid state or solvate in a solution.

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-molecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and transfer within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. globallabor.com.br

In this compound, NBO analysis would quantify the intramolecular charge transfer (ICT) that is qualitatively predicted by MEP and Frontier Orbital analysis. The most significant interactions would likely involve:

Donation from the lone pair of the amine nitrogen (nN) to the antibonding orbitals of the adjacent C-C bonds in the ring (π*C-C).

Donation from the lone pair of the sulfur atom (nS) to the aromatic ring's antibonding orbitals.

Strong delocalization from the π orbitals of the benzene ring to the antibonding π* orbitals of the nitro group (πring → π*NO2).

These interactions stabilize the molecule and are fundamental to its electronic properties. The stabilization energy (E(2)) associated with each donor-acceptor interaction calculated by NBO analysis provides a quantitative measure of the strength of these charge transfer effects.

Advanced Applications in Specialized Chemical Research Fields

Role as a Versatile Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, 4-(Methylsulfanyl)-2-nitroaniline is highly valued as a versatile intermediate. The presence of its distinct functional groups—the nucleophilic amino group, the electron-withdrawing nitro group, and the modifiable methylsulfanyl group—enables a wide array of chemical transformations. This adaptability makes it a crucial starting material or intermediate in multi-step synthetic pathways. chemicalbook.comchemicalbook.com Nitro compounds, in general, are considered indispensable building blocks for creating pharmaceutically relevant molecules due to their diverse reactivity and the ease with which the nitro group can be converted into other functional groups, such as amines. frontiersin.org

The strategic positioning of functional groups on the aniline (B41778) ring makes this compound an excellent scaffold for developing structurally diverse molecular architectures. chemicalbook.com Chemists can selectively target the amino group for acylation or alkylation, reduce the nitro group to an amine to introduce new functionalities, or oxidize the methylsulfanyl group to a methylsulfonyl group to alter the electronic properties and biological activity of the resulting molecule. nih.govontosight.ai This capacity for controlled modification allows for the systematic construction of complex derivatives, including various heterocyclic systems and substituted anilines designed for specific applications. chemicalbook.comchemicalbook.com For instance, the broader nitroaniline framework is central to the synthesis of intricate molecules like 5-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(4-morpholinyl)ethyl]-2-nitroaniline, highlighting its role as a core component in building complex structures with potential pharmacological relevance. ontosight.ai

Medicinal Chemistry and Pharmaceutical Research Endeavors

The nitroaniline scaffold, including that of this compound, is a recurring motif in medicinal chemistry and drug discovery. frontiersin.orgontosight.ai Its derivatives are frequently explored for their potential to interact with biological targets, leading to the development of new therapeutic agents. nih.govgoogle.com

The structure of this compound is a launchpad for the design and synthesis of novel pharmacologically active compounds. Researchers in pharmaceutical sciences utilize it as a precursor to generate libraries of molecules that are then screened for various biological activities. ontosight.aigoogle.com

The class of nitroaniline derivatives has been a subject of investigation for potential antimicrobial properties. The nitro group itself is a known pharmacophore that contributes to the biological activity of various antimicrobial agents, such as nitrofuran derivatives. researchgate.net While direct studies on this compound are not extensively detailed, research on related structures provides insight into the potential of this chemical class. For example, novel pleuromutilin (B8085454) derivatives incorporating a 4-nitrophenyl-piperazin-1-yl moiety have demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the nitroaniline scaffold can be a key component in the development of new antibacterial agents.

| Derivative Class | Target Organism | Key Finding | Source |

|---|---|---|---|

| Pleuromutilin-nitroaniline hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | A novel derivative showed potent bactericidal activity against MRSA, proving more effective than the reference drug tiamulin (B153960) in a mouse thigh infection model. nih.gov | nih.gov |

| Nitrofuran/Nitrothiophene derivatives | Staphylococcus aureus, Escherichia coli | Synthesized compounds containing nitrofuran and nitrothiophene moieties possessed pronounced bactericidal activity against S. aureus and, in some cases, E. coli. researchgate.net | researchgate.net |

Nitroaniline derivatives are actively researched for their potential as anticancer agents. google.com The incorporation of a 4-nitroaniline (B120555) moiety into other molecular structures has been shown to yield compounds with significant cytotoxic activity against cancer cell lines. nih.gov For example, a series of novel 2-aminobenzothiazole (B30445) compounds were synthesized, and those containing a 4-nitroaniline fragment were among the most potent in reducing the growth of lung (A549) and breast (MCF-7) cancer cells. nih.gov The cytotoxicity of related compounds, such as chloronitroanilines, has also been investigated, demonstrating that this class of molecules can induce cellular damage in isolated rat hepatocytes, a measure of their cytotoxic potential. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism Insight | Source |

|---|---|---|---|---|

| OMS5 (2-aminobenzothiazole with 4-nitroaniline) | Lung (A549) | 22.13 µM | Anticancer effects are not primarily through PI3Kγ enzyme suppression; other pathways like PIK3CD/PIK3R1 may be involved. nih.gov | nih.gov |

| OMS14 (2-aminobenzothiazole with piperazine-4-nitroaniline) | Breast (MCF-7) | 61.03 µM |

Derivatives of this compound, particularly its oxidized form containing a methylsulfonyl group, have been evaluated for anti-inflammatory effects. nih.gov The methylsulfonyl aniline pharmacophore is a key component in the design of new non-steroidal anti-inflammatory agents (NSAIDs). nih.gov In one study, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives were synthesized and tested for in vivo acute anti-inflammatory activity using a rat paw edema model. All tested compounds produced a significant reduction in paw edema. Notably, some of the synthesized compounds demonstrated activity significantly higher than that of the widely used anti-inflammatory drug diclofenac (B195802) sodium at specific time intervals. nih.gov This research indicates that the 4-(methylsulfonyl)aniline structure, directly derivable from this compound, is a promising foundation for developing new anti-inflammatory drugs, potentially with improved selectivity for the COX-2 enzyme. nih.gov

| Compound | Model | Key Finding | Source |

|---|---|---|---|

| Compound 11 (Naproxen-4-(methylsulfonyl)aniline conjugate) | Rat egg-white induced paw edema | Activity was significantly higher than diclofenac sodium in the 120–300 minute time interval. nih.gov | nih.gov |

| Compound 12 (Indomethacin-4-(methylsulfonyl)aniline conjugate) | Expressed an effect comparable to diclofenac sodium in the 60–240 minute time interval. nih.gov | ||

| Compound 13 (Mefenamic acid-4-(methylsulfonyl)aniline conjugate) | Showed an effect comparable to diclofenac sodium at all experimental times. nih.gov | ||

| Compound 14 (Diclofenac-4-(methylsulfonyl)aniline conjugate) | Activity was significantly higher than diclofenac sodium in the 120–300 minute time interval. nih.gov |

Design and Synthesis of Novel Pharmacologically Active Agents

Mechanisms of Enzyme Inhibition

While specific, detailed mechanisms of enzyme inhibition by this compound are not extensively documented in dedicated studies, the broader class of nitroaniline derivatives has been investigated for its potential to modulate biological systems. The ability of the 2-substituted aniline motif to serve as a scaffold for designing modulators of protein function has been explored through docking experiments. researchgate.net These computational studies suggest that derivatives of 2-nitroaniline (B44862) can be designed to fit within the binding sites of proteins, such as the LuxR-regulated quorum sensing systems, indicating a potential for competitive inhibition by occupying the active or allosteric sites of an enzyme. researchgate.net

Synthesis of Anthelmintic Drug Analogues (e.g., Albendazole (B1665689) Impurities and Derivatives)

A significant application of this compound is its use as a key intermediate in the synthesis of process-related impurities and analogues of the broad-spectrum anthelmintic drug, albendazole. One such example is the synthesis of Albendazole Impurity F, chemically known as methyl [5-(methylsulphanyl)-1H-benzimidazol-2-yl]carbamate.

The synthesis pathway involves the reduction of the nitro group in this compound using reagents like iron powder in the presence of hydrochloric acid (Fe/HCl). This reaction converts the nitroaniline into its corresponding diamine, 4-(methylthio)benzene-1,2-diamine. This diamine intermediate is then reacted with a methyl-n-cyanocarbamate sodium salt to form the final benzimidazole (B57391) ring structure of the albendazole impurity. The formation of this specific impurity can occur during albendazole synthesis if S-methylation occurs instead of the intended S-propylation.

| Step | Reactant | Reagent(s) | Product | Reference |

| 1 | This compound | Fe/HCl | 4-(Methylthio)benzene-1,2-diamine | mdpi.com |

| 2 | 4-(Methylthio)benzene-1,2-diamine | Methyl-n-cyanocarbamate sodium salt | Methyl [5-(methyl- thio)-1H- benzimidazol-2-yl]carbamate (Albendazole Impurity F) | mdpi.com |

This table outlines the synthetic route from this compound to an albendazole-related impurity.

Exploration of Specific Biological Target Interactions (e.g., MSK1 Inhibitors, Neuropeptide Y Y1 Receptor Antagonists)

The structural framework of this compound makes it an interesting candidate for exploration against various biological targets implicated in disease.

MSK1 Inhibitors: Mitogen- and stress-activated protein kinase 1 (MSK1) is a serine/threonine kinase involved in cellular processes like gene expression, cell survival, and inflammation. nih.gov The inhibition of MSK1 is a research area of significant interest for its potential therapeutic applications. nih.gov MSK1 inhibitors often work by interacting with the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream targets. nih.gov While no direct studies link this compound to MSK1 inhibition, its structural features present a starting point for designing novel inhibitors.

Neuropeptide Y Y1 Receptor Antagonists: The Neuropeptide Y (NPY) Y1 receptor, a G protein-coupled receptor, is a crucial target in cardiovascular and neurological research. nih.govnih.gov It is involved in processes like vasoconstriction and pain modulation. nih.govnih.gov Antagonists of the Y1 receptor can block these effects and are investigated for conditions like hypertension. nih.gov The development of non-peptide antagonists for the NPY Y1 receptor is an active area of research, with various heterocyclic and aromatic structures being explored. nih.gov Although specific studies on this compound as a Y1 receptor antagonist are lacking, its potential to be modified into more complex structures makes it a relevant scaffold for such investigations.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would focus on how modifications to the nitro, amine, and methylsulfanyl groups, as well as the benzene (B151609) ring, affect their interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to build a statistical model correlating the chemical structure of a compound with its biological activity. mdpi.com For nitroaromatic compounds, QSAR models are often used to predict toxicity or specific biological activities. mdpi.comdergipark.org.tr

The development of a QSAR model for derivatives of this compound would involve calculating a set of molecular descriptors. These can include:

Physico-chemical properties: Such as the octanol/water partition coefficient (LogP), which measures hydrophobicity. mdpi.com

Quantum chemical parameters: Including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). ui.ac.id

Topological and electronic descriptors: Such as molecular connectivity indices, polarizability (α), and dipole moment (μ). ui.ac.id

These descriptors are then used in statistical methods like multiple linear regression (MLR) to create an equation that predicts the activity (e.g., IC50) based on the structural features. dergipark.org.trui.ac.id Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing reliance on animal testing. mdpi.com

| Descriptor Type | Example Descriptor | Relevance | Reference |

| Physico-chemical | LogP (Hydrophobicity) | Influences transport and interaction with biological membranes. | mdpi.com |

| Quantum Chemical | ELUMO / EHOMO | Relates to the molecule's reactivity and ability to accept/donate electrons. | ui.ac.id |

| Electronic | Dipole Moment (μ) | Affects molecular interactions and solubility. | ui.ac.id |

| Other | Polarizability (α) | Measures how easily the electron cloud is distorted, affecting non-covalent interactions. | ui.ac.id |

This table lists common descriptors used in QSAR modeling for nitroaromatic compounds.

Influence of Functional Group Modification on Bioactivity

The biological activity of a molecule derived from this compound can be significantly altered by modifying its key functional groups.

Nitro Group: The position and presence of the nitro group are often critical determinants of biological activity. In studies on related structures like nitro-substituted benzodiazepines, it was found that an ortho-substituted nitroaniline moiety resulted in higher activity compared to meta or para isomers. chemisgroup.us This suggests that the placement of the nitro group on the aniline ring in this compound is significant for potential biological interactions.

Amine Group: The primary amine group is a key site for modification. It can be acylated or used to form Schiff bases or part of a larger heterocyclic system, which can drastically change the molecule's size, polarity, and ability to form hydrogen bonds, thereby altering its bioactivity.

Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide (B87167) or a sulfone. This modification significantly increases the polarity of the molecule, which can impact its solubility, cell permeability, and interaction with target proteins. This is a common metabolic pathway for drugs containing a thioether moiety.

Computational Drug Design and Molecular Docking Simulations

Computational methods are indispensable tools in modern drug discovery for visualizing and predicting how a ligand (a potential drug molecule) interacts with its target protein.

Molecular docking is a primary technique used in this field. It involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For a derivative of this compound, a typical docking simulation would proceed as follows:

Preparation: The 3D structures of the ligand and the target protein (often obtained from crystallographic data like the Protein Data Bank) are prepared. This involves removing water molecules, adding hydrogen atoms, and assigning charges. ajpp.in

Docking: A docking algorithm explores various possible conformations of the ligand within the active site of the protein. It calculates a "docking score" for each pose, which estimates the binding affinity. mdpi.com

Analysis: The resulting poses are analyzed to identify the most likely binding mode. Researchers examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein. nih.gov

These simulations provide valuable insights into the structure-activity relationships observed experimentally and can guide the rational design of more potent and selective inhibitors. researchgate.netmdpi.com For instance, if a docking study reveals an unoccupied hydrophobic pocket near the methylsulfanyl group, a medicinal chemist might design a new analogue with a larger alkyl group to better fill that pocket and potentially increase binding affinity.

Agrochemical Research and Development

The structural backbone of this compound is related to a class of herbicides known as dinitroanilines. wikipedia.orgnih.gov These herbicides are widely used for pre-emergent control of grasses and broadleaf weeds. wikipedia.orgnih.gov

While direct synthesis routes starting from this compound are not extensively detailed in publicly available literature, its structure is a logical precursor to certain dinitroaniline herbicides, most notably Nitralin. chemicalbook.comchemicalbook.com Nitralin, a selective pre-emergent herbicide, is chemically named 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline. echemi.comwikipedia.org

To transform this compound into Nitralin, several key chemical modifications would be necessary:

Oxidation: The methylsulfanyl (-SCH₃) group in the parent compound would need to be oxidized to a methylsulfonyl (-SO₂CH₃) group.

Nitration: An additional nitro group would need to be introduced onto the benzene ring at position 6.

N-Alkylation: The primary amine (-NH₂) group would need to be di-alkylated with two propyl groups to form the N,N-dipropylamino group.

One documented manufacturing process for Nitralin involves the reaction of 4-chloro-3,5-dinitrophenylmethylsulfone with di-n-propylamine, a pathway that does not utilize this compound as the starting material. echemi.com However, the structural relationship highlights its potential as a foundational molecule for the development of new agrochemical compounds within this class. The dinitroaniline class of herbicides, which includes compounds like trifluralin (B1683247) and pendimethalin, functions by inhibiting microtubule formation in plants. wikipedia.orgnih.gov

Table 1: Structural Comparison of this compound and Nitralin

| Feature | This compound | Nitralin |

| Chemical Name | This compound | 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline |

| Molecular Formula | C₇H₈N₂O₂S | C₁₃H₁₉N₃O₆S |

| Sulfur Group | Methylsulfanyl (-SCH₃) | Methylsulfonyl (-SO₂CH₃) |

| Nitro Groups | 1 (at position 2) | 2 (at positions 2 and 6) |

| Amine Group | Primary Amine (-NH₂) | Tertiary Amine (-N(CH₂CH₂CH₃)₂) |

Contributions to Materials Science and Advanced Functional Materials

Despite the potential for nitroaniline derivatives in materials science, specific research focusing on this compound is limited.

A review of available scientific literature did not yield specific studies focused on the nonlinear optical (NLO) properties of this compound. While other nitroaniline derivatives, such as 2-methyl-4-nitroaniline (B30703) (MNA), are known for their significant NLO response, no comparable data for the 4-(methylsulfanyl) analogue could be located.

Nitroaniline compounds are often used as intermediates in the synthesis of azo dyes and pigments. echemi.com However, a search of chemical literature did not uncover specific research that details the use of this compound as a precursor for the synthesis of advanced dyes or pigments.

There is no research available in the searched literature regarding the specific role of this compound in fundamental supramolecular chemistry. Studies detailing its crystal structure, hydrogen bonding patterns, and other intermolecular interactions, which are key to understanding its supramolecular behavior, were not found.

Advanced Analytical Methodologies for Research Scale Isolation, Purification, and Characterization

Chromatographic Techniques for High-Purity Isolation

Chromatography is an essential tool in chemical analysis and purification, playing a vital role in the synthesis and characterization of 4-(Methylsulfanyl)-2-nitroaniline by enabling the separation of complex mixtures and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution and sensitive technique ideal for the separation and quantification of this compound. It is particularly useful for analyzing reaction mixtures and determining the purity of the final product with great precision.

Reversed-phase HPLC is the method of choice for this compound. This technique typically employs a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. nih.govsielc.com The separation is based on the differential partitioning of the compound between these two phases. A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water is commonly used as the mobile phase. nih.gov Since nitroaromatic compounds absorb light in the UV-visible range, a UV detector is an effective means of detection. nih.gov